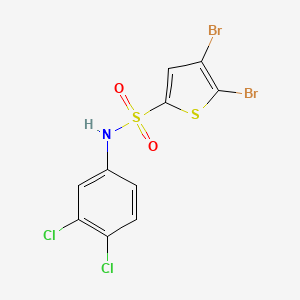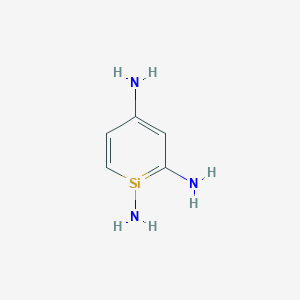![molecular formula C8H22N2O3Si B12591770 1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine CAS No. 876012-03-2](/img/structure/B12591770.png)
1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine is an organosilicon compound that features both hydrazine and trimethoxysilyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine typically involves the reaction of hydrazine derivatives with trimethoxysilylpropyl halides. One common method is the alkylation of hydrazine with (3-chloropropyl)trimethoxysilane under reflux conditions in an organic solvent such as toluene. The reaction is usually carried out in the presence of a base like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives with different substituents.
Substitution: The trimethoxysilyl group can participate in substitution reactions, leading to the formation of siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or silanes can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Siloxane-linked compounds.
Scientific Research Applications
1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine involves its ability to form covalent bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further react with other silanol groups or hydroxyl-containing substrates to form siloxane bonds. This property makes it useful in surface modification and cross-linking applications .
Comparison with Similar Compounds
Similar Compounds
1-[3-(Trimethoxysilyl)propyl]urea: Similar in structure but contains a urea moiety instead of a hydrazine group.
1-[3-(Trimethoxysilyl)propyl]-1H-imidazole: Contains an imidazole ring instead of a hydrazine group.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of a hydrazine group.
Uniqueness
1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine is unique due to the presence of both hydrazine and trimethoxysilyl functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in different fields .
Properties
CAS No. |
876012-03-2 |
|---|---|
Molecular Formula |
C8H22N2O3Si |
Molecular Weight |
222.36 g/mol |
IUPAC Name |
1-ethyl-1-(3-trimethoxysilylpropyl)hydrazine |
InChI |
InChI=1S/C8H22N2O3Si/c1-5-10(9)7-6-8-14(11-2,12-3)13-4/h5-9H2,1-4H3 |
InChI Key |
HRFPHWCMKJFWII-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC[Si](OC)(OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591705.png)


![1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid](/img/structure/B12591711.png)


![4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile](/img/structure/B12591729.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12591737.png)
![Trichloro[(hept-1-en-1-yl)oxy]silane](/img/structure/B12591742.png)

![N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591758.png)
